molecular formula C10H8FNO4S B1304080 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid CAS No. 849035-87-6

5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid

Cat. No. B1304080
M. Wt: 257.24 g/mol
InChI Key: WNCWFIMFLBFIRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid is a chemical compound that is used extensively in scientific research for its diverse applications. It is available from various suppliers including Sigma-Aldrich , VWR , and Benchchem.

Scientific Research Applications

    Fluorinated Quinolines

    • Application: Fluorinated quinolines have been used in the synthesis of various drugs due to their remarkable biological activity .
    • Method: A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .
    • Results: Fluorinated quinolines have found applications in medicine, agriculture, and also as components for liquid crystals .

    Organic Azides

    • Application: Organic azides are used as cross-linkers in material sciences due to their exceptional reactivity .
    • Method: One of the most prominent reactions employing organic azides is the regioselective copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .
    • Results: Organic azides have found applications in the production of highly energetic materials, polymer crosslinking, and in the enhancement of efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .

    5,7-Difluoroquinoline

    • Application: 5,7-Difluoroquinoline is a type of fluorinated quinoline that can be used in various chemical reactions .
    • Method: Treatment of 5,7-difluoroquinoline with sodium methoxide in liquid ammonia at 218–240 K results in a mixture of 5-methoxy-7-fluoroquinoline and 5-fluoro-7-methoxyquinoline .
    • Results: In a similar reaction of 6,7-difluoroquinoline, 6-fluoro-7-methoxyquinoline and 6-methoxy-7-fluoroquinoline have been isolated .

    7-Fluoro-2-methylquinoline-3-carboxylic acid

    • Application: This compound is provided to early discovery researchers as part of a collection of unique chemicals .
    • Method: The specific methods of application or experimental procedures are not provided .
    • Results: The results or outcomes obtained are not provided .

properties

IUPAC Name

5-fluoro-7-methylsulfonyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO4S/c1-17(15,16)8-4-6(11)2-5-3-7(10(13)14)12-9(5)8/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCWFIMFLBFIRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C2C(=CC(=C1)F)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382246
Record name 5-Fluoro-7-(methanesulfonyl)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid

CAS RN

849035-87-6
Record name 5-Fluoro-7-(methanesulfonyl)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.